molecular formula C18H19N5O3 B5614945 N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide

Cat. No. B5614945
M. Wt: 353.4 g/mol
InChI Key: HNDJDHFZBZBMLE-UHFFFAOYSA-N
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Description

Compounds like "N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide" often exhibit significant biological activity and are subjects of medicinal chemistry research. Their complex structure requires detailed analysis to understand their potential applications.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular framework. Techniques like NMR, mass spectra, and crystallography are typically used for characterization (Kumara et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, is crucial for understanding the three-dimensional arrangement of atoms within a molecule. This information is vital for predicting the molecule's reactivity and interaction with biological targets (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical properties such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions are essential for further functionalization and application of the molecule. These properties are often investigated through experimental chemistry and computational methods.

Physical Properties Analysis

The physical properties, including solubility, melting point, and boiling point, are determined through experimental measurements. These properties are crucial for the compound's application in real-world scenarios, affecting its formulation and delivery in potential pharmaceutical applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding how the molecule interacts with biological systems or other chemical reagents. Computational chemistry, including DFT calculations, can provide insights into these properties (Kumara et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22(11-16-20-17(21-26-16)12-7-8-12)18(24)13-9-19-23(10-13)14-5-3-4-6-15(14)25-2/h3-6,9-10,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDJDHFZBZBMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2CC2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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